molecular formula C20H17NO3 B250351 Ethyl 4-(2-naphthoylamino)benzoate

Ethyl 4-(2-naphthoylamino)benzoate

Cat. No.: B250351
M. Wt: 319.4 g/mol
InChI Key: AYJAUZIVIWMUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-naphthoylamino)benzoate is a benzoic acid derivative featuring a naphthoyl-substituted amino group at the para position of the ethyl benzoate core. These analogs often exhibit variations in substituents on the aromatic ring or ester group, which significantly influence their physical, chemical, and biological properties .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)15-9-11-18(12-10-15)21-19(22)17-8-7-14-5-3-4-6-16(14)13-17/h3-13H,2H2,1H3,(H,21,22)

InChI Key

AYJAUZIVIWMUQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Structure : Features a sulfonamidobenzamide (SABA) core with a chlorophenylcarbamoyl group.
  • Activity : Demonstrates potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) and disrupts bacterial growth kinetics .
  • Key Difference: The sulfonamide linkage and chloro-substituent enhance antibacterial efficacy compared to simple naphthoylamino derivatives.

Ethyl 4-(dimethylamino)benzoate

  • Applications: Widely used as a co-initiator in resin cements. Exhibits higher reactivity (degree of conversion: ~70%) than 2-(dimethylamino)ethyl methacrylate in photopolymerization .
  • Advantage Over Target Compound : Superior solubility in DMSO, making it ideal as an internal calibrant in qNMR studies .

Ethyl 4-(phenylamino)benzoate

  • Structure: Para-substituted phenylamino group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (cm⁻¹) Key NMR Signals (DMSO-d6) Reference
Ethyl 4-(2-naphthoylamino)benzoate N/A N/A N/A N/A
SABA1 N/A Sulfonamide (~1,336) δ 10.14 (s, CO-NH); δ 7.92 (s, Ar-H)
Ethyl 4-(dimethylamino)benzoate 68–70 ~1,697 (ester C=O) δ 3.93 (s, CH3); δ 4.26 (q, COO-CH2)
Ethyl 4-[4-(2-oxo-2-phenylethylamino)benzoylamino]benzoate (70) 212–213 1,697 (C=O), 1,681 (amide) δ 10.14 (s, CO-NH); δ 8.09 (d, Ar-H)

Notes:

  • Ethyl 4-(dimethylamino)benzoate exhibits distinct NMR signals (e.g., δ 3.93 ppm for methyl groups) absent in naphthoylamino derivatives .
  • SABA1’s sulfonamide IR stretch (~1,336 cm⁻¹) contrasts with the ester/amide bands in other analogs .

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